molecular formula C7H5BrN2O2 B8132168 7-Bromo-1h-pyrido[2,3-b][1,4]oxazin-2-ol

7-Bromo-1h-pyrido[2,3-b][1,4]oxazin-2-ol

Cat. No.: B8132168
M. Wt: 229.03 g/mol
InChI Key: XTKCJHFHXUBDDT-UHFFFAOYSA-N
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Description

7-Bromo-1h-pyrido[2,3-b][1,4]oxazin-2-ol is a heterocyclic compound that features a bromine atom attached to a pyrido[2,3-b][1,4]oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1h-pyrido[2,3-b][1,4]oxazin-2-ol typically involves a multi-step process. One common method starts with the reaction of 5-bromo-2-chloro-3-nitropyridine with 2-hydroxyethyl acetate in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at 80°C. This reaction yields 2-((5-bromo-3-nitropyridin-2-yl)oxy)ethyl acetate .

In the next step, the intermediate is treated with zinc powder in acetic acid (AcOH) at 100°C to produce this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1h-pyrido[2,3-b][1,4]oxazin-2-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

7-Bromo-1h-pyrido[2,3-b][1,4]oxazin-2-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-Bromo-1h-pyrido[2,3-b][1,4]oxazin-2-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the oxazine ring system play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-1h-pyrido[2,3-b][1,4]oxazin-2-ol is unique due to its specific substitution pattern and the presence of the oxazine ring. This structural configuration imparts distinct chemical and biological properties, making it valuable for targeted research applications.

Properties

IUPAC Name

7-bromo-1H-pyrido[2,3-b][1,4]oxazin-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O2/c8-4-1-5-7(9-2-4)12-3-6(11)10-5/h1-3,10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKCJHFHXUBDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC(=CO2)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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